molecular formula C20H15N3O7S B4730144 2-[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid

2-[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid

Cat. No.: B4730144
M. Wt: 441.4 g/mol
InChI Key: HBBCJIVTVUMZSM-UHFFFAOYSA-N
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Description

2-[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields It is characterized by its intricate molecular structure, which includes a nitrophenyl group, a carbamoyl group, and a sulfonylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-nitroaniline with phthalic anhydride to form an intermediate, which is then further reacted with sulfonyl chloride derivatives under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carbamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

2-[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique functional groups contribute to desired properties.

Mechanism of Action

The mechanism of action of 2-[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl and sulfonylamino groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-nitrophenyl)carbamoyl]benzoic acid: Shares a similar core structure but lacks the sulfonylamino group.

    2-[[3-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

2-[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid is unique due to the presence of both nitrophenyl and sulfonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from similar compounds that may lack one or more of these groups.

Properties

IUPAC Name

2-[[3-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7S/c24-19(21-14-6-4-7-15(12-14)23(27)28)13-5-3-8-16(11-13)31(29,30)22-18-10-2-1-9-17(18)20(25)26/h1-12,22H,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCJIVTVUMZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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